molecular formula C24H13Cl2N6Na3O10S3 B12373870 Reactive Orange 4

Reactive Orange 4

Cat. No.: B12373870
M. Wt: 781.5 g/mol
InChI Key: ARXWHYHTMGGNST-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactive Orange 4 is a commercial azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is known for its bright orange color and high reactivity, which allows it to form covalent bonds with the fibers, resulting in excellent wash fastness and color retention .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Reactive Orange 4 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. One common method includes the reaction of 4-aminobenzenesulfonic acid with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale batch or continuous processes. The key steps include:

Mechanism of Action

The primary mechanism of action of Reactive Orange 4 involves the formation of covalent bonds with the hydroxyl groups of cellulose fibers. This reaction occurs through the nucleophilic attack of the fiber’s hydroxyl groups on the reactive groups of the dye, resulting in a stable covalent bond. The dye’s chromophore absorbs visible light, imparting the characteristic orange color to the fibers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Reactive Orange 4

This compound is unique due to its bright orange color and high reactivity, making it suitable for a wide range of dyeing applications. Its ability to form strong covalent bonds with fibers ensures excellent wash fastness and color retention, distinguishing it from other reactive dyes .

Properties

Molecular Formula

C24H13Cl2N6Na3O10S3

Molecular Weight

781.5 g/mol

IUPAC Name

trisodium;2-[[6-[(4,6-dichloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonatonaphthalen-2-yl]diazenyl]naphthalene-1,5-disulfonate

InChI

InChI=1S/C24H16Cl2N6O10S3.3Na/c1-32(24-28-22(25)27-23(26)29-24)12-5-6-13-11(9-12)10-18(44(37,38)39)19(20(13)33)31-30-16-8-7-14-15(21(16)45(40,41)42)3-2-4-17(14)43(34,35)36;;;/h2-10,33H,1H3,(H,34,35,36)(H,37,38,39)(H,40,41,42);;;/q;3*+1/p-3

InChI Key

ARXWHYHTMGGNST-UHFFFAOYSA-K

Canonical SMILES

CN(C1=CC2=CC(=C(C(=C2C=C1)O)N=NC3=C(C4=C(C=C3)C(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])C5=NC(=NC(=N5)Cl)Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.